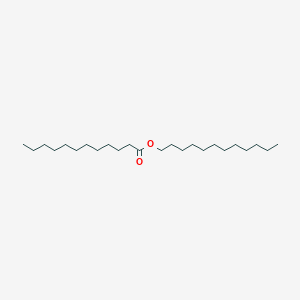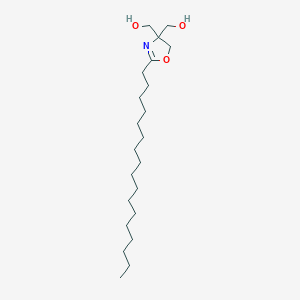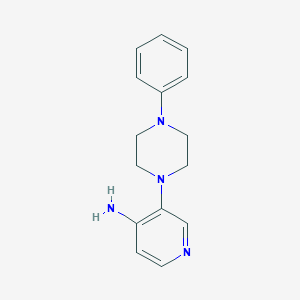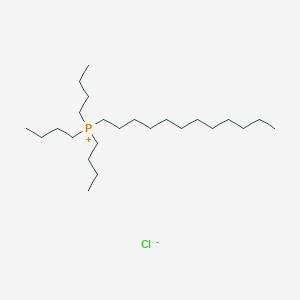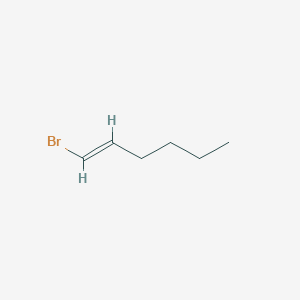
trans-1-Bromo-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Bromo-1-hexene is a chemical compound that is used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is commonly used in organic synthesis. The compound is also used in the production of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Trans-1-Bromo-1-hexene is used in various scientific research applications. It is commonly used in organic synthesis to produce other compounds that are used in the production of pharmaceuticals and agrochemicals. The compound is also used in the study of reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of trans-1-Bromo-1-hexene is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles such as DNA and proteins. This leads to changes in the structure and function of these molecules, which can have various biological effects.
Biochemical and Physiological Effects:
Trans-1-Bromo-1-hexene has been shown to have various biochemical and physiological effects. It has been found to have cytotoxic effects on cancer cells, and is being studied as a potential anticancer agent. The compound has also been found to have antifungal and antibacterial properties, and is being studied as a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using trans-1-Bromo-1-hexene in lab experiments is that it is a relatively simple compound to synthesize. It is also a versatile compound that can be used in various organic synthesis reactions. However, one limitation of using this compound is that it is toxic and requires careful handling.
Zukünftige Richtungen
There are many future directions for research on trans-1-Bromo-1-hexene. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the compound's biological effects and potential medical applications. Additionally, the compound's potential as an antimicrobial agent could be further explored. Overall, there is a lot of potential for future research on trans-1-Bromo-1-hexene.
Synthesemethoden
Trans-1-Bromo-1-hexene can be synthesized through the reaction of 1-hexene with hydrogen bromide in the presence of a radical initiator such as benzoyl peroxide. The reaction takes place at a temperature of 80-100°C and produces trans-1-Bromo-1-hexene as the major product.
Eigenschaften
CAS-Nummer |
13154-13-7 |
|---|---|
Produktname |
trans-1-Bromo-1-hexene |
Molekularformel |
C6H11Br |
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
(E)-1-bromohex-1-ene |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |
InChI-Schlüssel |
FBUZNPORDKVYFD-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/Br |
SMILES |
CCCCC=CBr |
Kanonische SMILES |
CCCCC=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



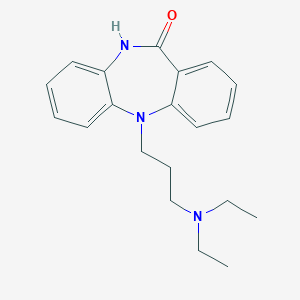

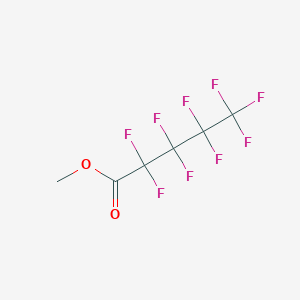

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)


